An In-depth Technical Guide to 6-(Di-Boc-amino)-2-bromopyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-(Di-Boc-amino)-2-bromopyridine: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 6-(Di-Boc-amino)-2-bromopyridine, a key intermediate for researchers, scientists, and professionals in drug development and organic synthesis.
Core Chemical Properties
6-(Di-Boc-amino)-2-bromopyridine, also known as tert-butyl N-(6-bromopyridin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate, is a disubstituted pyridine derivative. The presence of the two bulky tert-butyloxycarbonyl (Boc) protecting groups on the amino functionality significantly influences its solubility, reactivity, and stability, making it a valuable building block in multi-step synthetic routes.
Table 1: Physicochemical Properties of 6-(Di-Boc-amino)-2-bromopyridine
| Property | Value | Reference |
| CAS Number | 870703-61-0 | |
| Molecular Formula | C₁₅H₂₁BrN₂O₄ | |
| Molecular Weight | 373.24 g/mol | |
| Melting Point | 123-127 °C | |
| Boiling Point | 416.6 °C at 760 mmHg | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and THF. | |
| Density | 1.352 g/cm³ |
Synthesis and Purification
The synthesis of 6-(Di-Boc-amino)-2-bromopyridine typically starts from the commercially available precursor, 2-amino-6-bromopyridine. The key transformation is the protection of the primary amino group with two Boc groups.
Experimental Protocol: Di-Boc Protection of 2-Amino-6-bromopyridine
Materials:
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2-Amino-6-bromopyridine
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Di-tert-butyl dicarbonate ((Boc)₂O)
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4-Dimethylaminopyridine (DMAP)
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Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
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Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-bromopyridine (1.0 eq) in the chosen anhydrous solvent.
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Add triethylamine or DIPEA (2.2-3.0 eq) to the solution, followed by a catalytic amount of DMAP (0.1 eq).
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To this stirred solution, add di-tert-butyl dicarbonate (2.2-2.5 eq) portion-wise at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) three times.
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: The crude 6-(Di-Boc-amino)-2-bromopyridine can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Caption: Synthesis workflow for 6-(Di-Boc-amino)-2-bromopyridine.
Spectroscopic Characterization
The structure of 6-(Di-Boc-amino)-2-bromopyridine can be confirmed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR (CDCl₃, 400 MHz) | Expected δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) | Expected δ (ppm) |
| Pyridine-H (triplet) | ~7.60 | C=O (Boc) | ~151 |
| Pyridine-H (doublet) | ~7.45 | C-Br | ~142 |
| Pyridine-H (doublet) | ~7.15 | Pyridine-C | ~140, 125, 120 |
| Boc-H (singlet, 18H) | ~1.50 | C(CH₃)₃ | ~83 |
| C(CH₃)₃ | ~28 |
Note: The exact chemical shifts may vary depending on the solvent and instrument used.
Reactivity and Applications in Drug Development
6-(Di-Boc-amino)-2-bromopyridine is a versatile intermediate primarily utilized in cross-coupling reactions to introduce the substituted pyridyl moiety into more complex molecules. The bromine atom at the 2-position of the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The bromo group can be readily coupled with a variety of boronic acids or esters to form C-C bonds. This reaction is a cornerstone in the synthesis of biaryl compounds, which are prevalent in many drug candidates.
Caption: Suzuki-Miyaura cross-coupling reaction pathway.
Buchwald-Hartwig Amination
This reaction allows for the formation of C-N bonds by coupling the bromopyridine with a wide range of primary or secondary amines. This is a powerful tool for the synthesis of complex nitrogen-containing heterocyclic compounds, many of which exhibit biological activity.
Caption: Buchwald-Hartwig amination reaction pathway.
The di-Boc protecting group serves to modulate the reactivity of the amino group and can be removed under acidic conditions (e.g., with trifluoroacetic acid in DCM) at a later stage of the synthesis to reveal the free amine for further functionalization. This strategic protection and deprotection make 6-(Di-Boc-amino)-2-bromopyridine a valuable tool in the synthesis of complex pharmaceutical intermediates. The precursor, 2-amino-6-bromopyridine, is a known building block in the synthesis of compounds with potential anti-inflammatory and anti-cancer properties. The di-Boc protected derivative allows for more controlled and selective chemical transformations in the construction of novel drug candidates.
Safety and Handling
6-(Di-Boc-amino)-2-bromopyridine should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
6-(Di-Boc-amino)-2-bromopyridine is a key synthetic intermediate with well-defined chemical properties. Its utility in palladium-catalyzed cross-coupling reactions, combined with the strategic use of the di-Boc protecting group, makes it an invaluable building block for the synthesis of complex heterocyclic molecules targeted for drug discovery and development. This guide provides researchers and scientists with the essential technical information to effectively utilize this compound in their synthetic endeavors.
